Ferric acetate

Nanomaterial Synthesis Iron Oxide Nanoparticles Hematite

Ferric acetate (10450-55-2) is the essential precursor for hematite nanorods and Fe₃O₄ nanoparticles—morphologies unattainable with ferric chloride or nitrate. Its trinuclear [Fe₃O(OAc)₆(H₂O)₃]OAc structure uniquely directs phase-pure synthesis via acetate coordination, critical for supercapacitor electrodes, gas sensors, and MRI contrast agents. It catalyzes high-molar-mass polylactide polymerization with minimal racemization, and its 278–328°C thermal window ensures controlled nanoparticle formation. Substituting FeCl₃ or Fe(NO₃)₃ yields incorrect phases and bulk structures. Insist on ferric acetate for reproducible materials research.

Molecular Formula FeOH(C2H3O2)2
Molecular Weight 193.96 g/mol
CAS No. 10450-55-2
Cat. No. B012327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric acetate
CAS10450-55-2
SynonymsFERRIC ACETATE BASIC; IRON (III) ACETATE, BASIC; iron di(acetate) hydroxide; Diacetic acid hydroxyiron(III) salt; Hydroxyiron(III)diacetate; Basic ferric acetate
Molecular FormulaFeOH(C2H3O2)2
Molecular Weight193.96 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.O.[Fe]
InChIInChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2
InChIKeyQURQVYUQNCFEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferric Acetate (CAS 10450-55-2) Procurement Guide: A Trinuclear Iron(III) Coordination Complex


Ferric acetate (CAS 10450-55-2) is an inorganic coordination compound more accurately described as basic iron(III) acetate, with the empirical formula [Fe₃O(OAc)₆(H₂O)₃]OAc . It is typically supplied as a brownish-red powder that is insoluble in water but soluble in ethanol and acid solutions . Unlike simple ferric salts like the chloride or nitrate, ferric acetate is characterized by a stable trinuclear structure featuring a central µ₃-oxo bridge . This unique molecular architecture underpins its distinct behavior as a precursor in materials science, a catalyst in organic synthesis, and a mordant in textile dyeing .

Why Ferric Acetate (CAS 10450-55-2) Cannot Be Replaced by Other Ferric Salts


Direct substitution of ferric acetate with other common ferric salts like ferric chloride (FeCl₃) or ferric nitrate (Fe(NO₃)₃) is not a viable strategy in many applications due to fundamental differences in counter-ion chemistry, thermal decomposition pathways, and material morphology outcomes [1][2]. While a vendor may suggest ferric chloride or nitrate as alternatives , the data shows they lead to vastly different material properties. The acetate ligand is not a spectator ion; it actively directs the formation of specific iron oxide phases and morphologies (e.g., hematite nanorods) and enables catalytic cycles distinct from those involving halide or nitrate counter-ions [2]. The following quantitative evidence details these critical performance divergences that directly impact research reproducibility and process efficiency.

Quantitative Differentiation Evidence for Ferric Acetate (CAS 10450-55-2) vs. Key Comparators


Ferric Acetate vs. Chloride/Nitrate: Morphology and Phase Control in Iron Oxide Nanoparticle Synthesis

In a comparative study using a precipitation method, ferric acetate, ferric chloride, and ferric nitrate were used as precursors to synthesize iron oxide nanostructures [1]. The choice of precursor directly determined the final product's crystal phase and morphology. The acetate precursor uniquely yielded uniform hematite (α-Fe₂O₃) nanorods with low agglomeration [1]. In a separate study using a microwave-assisted polyol method, Fe-acetate exclusively formed Fe₃O₄ nanoparticles, whereas Fe(NO₃)₃ led to microrod superstructures and FeCl₃ resulted in hollow Fe₂O₃ microparticles [2].

Nanomaterial Synthesis Iron Oxide Nanoparticles Hematite Morphology Control

Ferric Acetate vs. Ferric Chloride/Nitrate: Nanoparticle Synthesis Outcomes in Polyol Media

A study investigating the polyol synthesis of iron oxide micro/nanomaterials found that the precursor metal salt dictated the final product's size, shape, and phase [1]. Using Fe-acetate as the precursor afforded Fe₃O₄ nanoparticles. In contrast, Fe(NO₃)₃ led to the self-assembly of microrod superstructures, while FeCl₃ produced hollow Fe₂O₃ microparticles [1].

Nanomaterial Synthesis Iron Oxide Polyol Synthesis Magnetic Nanoparticles

Ferric Acetate vs. Ferrous Acetate: Catalytic Efficiency in Lactide Polymerization

Ferric acetate is reported as an efficient catalyst for the ring-opening polymerization (ROP) of L-lactide, yielding high molar mass poly(L-lactide) with high monomer conversion [1]. This is contrasted with the use of ferrous acetate (Fe(OAc)₂), which in a separate study, while effective, was noted to potentially increase racemization during polymerization [2]. Furthermore, other iron carboxylates like iron butyrate and iron dichloroacetate were found to be low-efficiency catalysts for this reaction [1].

Polymer Chemistry Catalysis Ring-Opening Polymerization Polylactide

Ferric Acetate Thermal Decomposition: A Definitive Temperature Profile vs. Ferrous Acetate

The thermal decomposition of ferric acetate has been studied, showing major endothermic decomposition events at 278°C and 328°C, corresponding to the desorption of acetone and carbon dioxide, respectively [1]. This is in contrast to ferrous acetate, which has been reported to decompose at a much lower temperature of 150°C [2]. The higher thermal stability of ferric acetate allows for its use in processes where ferrous acetate would prematurely decompose.

Materials Chemistry Thermal Analysis Precursor Stability Iron Oxides

Ferric Acetate vs. Ferrous Sulfate: Bioavailability Considerations for Iron Supplementation

A clinical overview indicates that the bioavailability of iron from ferric (Fe³⁺) preparations is typically 3 to 4 times lower than that of ferrous (Fe²⁺) sulfate, which is the standard for comparison [1]. Consequently, ferrous salts are generally preferred for oral iron supplementation due to their higher absorption efficiency [2]. This establishes a clear, quantifiable performance gap for any biomedical application where oral bioavailability is a primary concern.

Bioavailability Iron Supplements Ferric Iron Ferrous Iron

Ferric Acetate's Unique Trinuclear Cluster Structure and its Functional Implications

Ferric acetate (CAS 10450-55-2) is not a simple salt but a coordination complex with the formula [Fe₃O(OAc)₆(H₂O)₃]OAc, featuring a trinuclear iron core with a central µ₃-oxo bridge . This is in stark contrast to simple ferric salts like FeCl₃ or Fe(NO₃)₃, which exist as discrete ions in solution or as extended ionic lattices. The trinuclear cluster is an early and classic example of a molecular iron oxide . This pre-organized Fe₃O core is a key reason for its ability to form specific iron oxide phases (like magnetite) under mild conditions [1] and is fundamental to its catalytic behavior [2].

Coordination Chemistry Structural Analysis Catalysis Magnetism

Defined Application Scenarios for Ferric Acetate (CAS 10450-55-2) Based on Quantitative Evidence


Synthesis of Well-Defined Hematite (α-Fe₂O₃) Nanorods

This scenario is directly supported by evidence showing that using ferric acetate as a precursor in a precipitation method yields uniform hematite nanorods with low agglomeration [1]. This morphology is unattainable using ferric chloride or ferric nitrate under the same conditions, which instead yield Wuestite or Magnetite phases with bulk structures [1]. Researchers aiming to develop high-surface-area electrodes for supercapacitors or efficient gas sensors should procure ferric acetate as their iron source.

Catalyst for High Molar Mass Poly(L-lactide) Synthesis

For the ring-opening polymerization of L-lactide, ferric acetate has been identified as an efficient catalyst that produces high molar mass polymer with high conversion [1]. In contrast, ferrous acetate is associated with increased racemization [2], and other iron carboxylates show low efficiency [1]. This makes ferric acetate the preferred iron-based catalyst for synthesizing high-quality, biodegradable polylactide for biomedical applications.

Synthesis of Fe₃O₄ (Magnetite) Nanoparticles in Polyol Media

In a one-pot, microwave-assisted polyol synthesis, ferric acetate is the specific precursor that directs the formation of Fe₃O₄ nanoparticles [1]. Other common ferric precursors, like Fe(NO₃)₃ and FeCl₃, lead to completely different products—microrod superstructures and hollow Fe₂O₃ microparticles, respectively [1]. Researchers requiring magnetite nanoparticles for magnetic resonance imaging (MRI) contrast agents or magnetic separation should select ferric acetate for this synthetic route.

Thermal Decomposition Processes Requiring Stability up to ~270°C

Ferric acetate exhibits major thermal decomposition events at 278°C and 328°C [1], providing a significantly wider thermal processing window compared to ferrous acetate, which begins decomposing at 150°C [2]. This higher stability is advantageous in applications such as the solventless thermal decomposition synthesis of iron oxide nanoparticles or as a precursor for chemical vapor deposition (CVD), where controlled, high-temperature decomposition is required to achieve the desired material properties.

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